Cas no 141546-10-3 (1,4-Benzenediamine, N,N'-bis[4-(diphenylamino)phenyl]-N,N'-diphenyl-)
141546-10-3 structure
Product Name:1,4-Benzenediamine, N,N'-bis[4-(diphenylamino)phenyl]-N,N'-diphenyl-
CAS-nummer:141546-10-3
MF:C54H42N4
MW:746.938092708588
CID:1313201
PubChem ID:22338822
Update Time:2025-04-20
1,4-Benzenediamine, N,N'-bis[4-(diphenylamino)phenyl]-N,N'-diphenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Benzenediamine, N,N'-bis[4-(diphenylamino)phenyl]-N,N'-diphenyl-
- 1-N,1-N,4-N-triphenyl-4-N-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]benzene-1,4-diamine
- DTXSID60624968
- N~4~,N~4'~-(1,4-Phenylene)bis(N~1~,N~1~,N~4~-triphenylbenzene-1,4-diamine)
- SCHEMBL2389596
- 141546-10-3
-
- Inchi: 1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-35-51(36-32-49)57(47-27-15-5-16-28-47)53-39-41-54(42-40-53)58(48-29-17-6-18-30-48)52-37-33-50(34-38-52)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46/h1-42H
- InChI-sleutel: OLUMNEXGMXIAMJ-UHFFFAOYSA-N
- LACHT: N(C1C=CC=CC=1)(C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 746.34126
- Monoisotopische massa: 746.34094736g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 58
- Aantal draaibare bindingen: 12
- Complexiteit: 1000
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 14.9
- Topologisch pooloppervlak: 13Ų
Experimentele eigenschappen
- PSA: 12.96
1,4-Benzenediamine, N,N'-bis[4-(diphenylamino)phenyl]-N,N'-diphenyl- Gerelateerde literatuur
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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